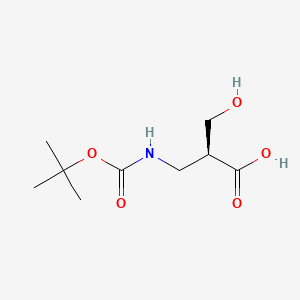

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild acidic conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid typically involves the protection of the amino group of an amino acid derivative with the Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major product is the free amine.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

Peptide Synthesis:

One of the primary applications of (S)-3-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid is in the synthesis of peptides. The Boc protecting group allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide structures. This method is widely used in developing therapeutic peptides, including those with potential applications in cancer treatment and hormonal therapies.

Drug Development:

Research has indicated that derivatives of this compound exhibit biological activity, particularly in modulating enzymatic pathways. For instance, compounds featuring similar structures have been explored for their potential as enzyme inhibitors or modulators, which can lead to novel therapeutic agents for various diseases.

Enzyme Inhibition:

Studies have shown that certain derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This property is essential for drug design, particularly for targeting diseases where enzyme activity plays a critical role.

Antimicrobial Properties:

Some research highlights the antimicrobial potential of compounds related to this compound. Their ability to disrupt bacterial cell walls or inhibit bacterial growth makes them candidates for developing new antibiotics.

Mécanisme D'action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under mild acidic conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-2-(hydroxymethyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

(S)-3-((tert-Butoxycarbonyl)amino)-2-(methyl)propanoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxymethyl group. This combination allows for selective reactions and provides stability during synthesis, making it a valuable intermediate in organic chemistry .

Activité Biologique

(S)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid, commonly referred to as Boc-hydroxymethyl-β-alanine, is a β-amino acid derivative that has garnered attention in various biochemical and pharmacological studies. This compound's unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, contributes to its potential biological activities, particularly in the context of enzyme inhibition and metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO5 |

| Molecular Weight | 189.24 g/mol |

| CAS Number | 1217757-67-9 |

| Density | Not specified |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various enzymes involved in metabolic pathways. Research indicates that this compound can act as an inhibitor of specific enzymes, potentially affecting metabolic processes such as amino acid metabolism and neurotransmitter synthesis.

Enzyme Inhibition Studies

- Enzyme Targeting : Studies have shown that compounds similar to Boc-hydroxymethyl-β-alanine can inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in gene expression regulation. For example, azumamide derivatives containing a β-amino acid scaffold have demonstrated selective inhibition of HDAC isoforms, highlighting the importance of structural modifications in enhancing biological activity .

- In Vitro Assays : In vitro assays have demonstrated that Boc-hydroxymethyl-β-alanine exhibits competitive inhibition against certain enzymes involved in amino acid metabolism. The presence of the Boc group may enhance the compound's stability and bioavailability, allowing for more effective enzyme interaction .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various β-amino acids found that derivatives like this compound exhibited significant activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain to be elucidated .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of β-amino acids, including Boc-hydroxymethyl-β-alanine, on neuronal cell lines exposed to oxidative stress. The results indicated that this compound could mitigate oxidative damage and promote cell survival through modulation of antioxidant defense mechanisms .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of β-amino acids and their derivatives. Key findings include:

- Potency Enhancement : Modifications to the amino acid backbone can significantly enhance inhibitory potency against target enzymes. For instance, substituting different functional groups at specific positions has been shown to increase binding affinity and selectivity for HDACs .

- Synergistic Effects : Combining Boc-hydroxymethyl-β-alanine with other pharmacologically active compounds may lead to synergistic effects, enhancing overall therapeutic efficacy in conditions such as cancer and neurodegenerative diseases .

Propriétés

IUPAC Name |

(2S)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-4-6(5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPPTUXGTIYITE-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.